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Compound of Interest

Compound Name: AGI-14100

Cat. No.: B15575548 Get Quote

For Researchers, Scientists, and Drug Development Professionals

The journey of a drug from a promising preclinical candidate to a clinically approved therapy is

fraught with challenges. AGI-14100, a potent inhibitor of mutant isocitrate dehydrogenase 1

(mIDH1), represents a critical step in the development of targeted therapies for cancers

harboring IDH1 mutations. While AGI-14100 itself did not proceed to clinical trials, its research

findings were pivotal in the development of Ivosidenib (AG-120), an FDA-approved drug for

acute myeloid leukemia (AML) and cholangiocarcinoma. This guide provides a detailed

comparison of AGI-14100 and its clinically successful successor, AG-120, to illuminate the key

factors influencing clinical translatability.

Quantitative Data Comparison
The preclinical data for AGI-14100 and AG-120 highlight the iterative process of drug

development, where a promising lead compound is optimized to improve its safety and

pharmacokinetic profile.
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Parameter AGI-14100
AG-120
(Ivosidenib)

Significance of
Comparison

Potency

mIDH1 (R132H) IC50 6 nM[1] ~5 nM

Both compounds are

highly potent inhibitors

of the target enzyme.

Cellular Activity

HT1080 Cell IC50 Single-digit nM Good cellular potency

Demonstrates cell

permeability and

activity in a relevant

cancer cell line.

Pharmacokinetics

(Preclinical)

Human Liver

Microsomal Stability

Low clearance

observed[2][3]
Low turnover rate

Both compounds

exhibit good metabolic

stability in vitro.

In Vivo Clearance

(Rat, Dog,

Cynomolgus Monkey)

Low clearance

observed[2][3]

Low total body plasma

clearance[3]

Favorable in vivo

clearance profiles in

multiple species.

Safety/Off-Target

Effects

hPXR Activation ~70% of rifampicin (a

strong inducer)[2][3]

Abolished hPXR

activation

This is the key

differentiator. AGI-

14100's potent

CYP3A4 induction

was a significant

liability for clinical

development due to

the high risk of drug-

drug interactions. AG-

120 was specifically
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optimized to eliminate

this off-target effect.

Clinical Efficacy (AG-

120)

Overall Response

Rate

(Relapsed/Refractory

mIDH1 AML)

Not applicable 42%[2]

Demonstrates the

successful clinical

translation of the

mIDH1 inhibition

concept pioneered by

compounds like AGI-

14100.

Complete Response

Rate

(Relapsed/Refractory

mIDH1 AML)

Not applicable 22%[2]

Highlights the

significant clinical

benefit achieved by

the optimized

successor compound.

Signaling Pathway and Mechanism of Action
Mutations in the isocitrate dehydrogenase 1 (IDH1) enzyme lead to a neomorphic activity,

causing the conversion of α-ketoglutarate (α-KG) to the oncometabolite D-2-hydroxyglutarate

(2-HG). High levels of 2-HG competitively inhibit α-KG-dependent dioxygenases, including

histone and DNA demethylases. This results in widespread epigenetic changes, leading to a

block in cellular differentiation and promoting oncogenesis. AGI-14100 and AG-120 are

allosteric inhibitors that bind to the mutant IDH1 enzyme and block the production of 2-HG. This

restores normal cellular differentiation. Recent studies also suggest a potential link between

mutant IDH1 and the activation of the pro-survival AKT-mTOR signaling pathway.
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Caption: Mutant IDH1 signaling pathway and the mechanism of action of AGI-14100/AG-120.
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Experimental Workflows
The preclinical evaluation of AGI-14100 and its successors involved a series of critical

experiments to determine potency, selectivity, pharmacokinetic properties, and potential

liabilities.
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Caption: A generalized experimental workflow for the preclinical to clinical development of a

mIDH1 inhibitor.

Experimental Protocols
Detailed methodologies are crucial for the replication and validation of research findings. Below

are summaries of the key experimental protocols used in the evaluation of AGI-14100 and AG-

120.

1. Mutant IDH1 (R132H) Enzyme Inhibition Assay

Objective: To determine the in vitro potency of the compound in inhibiting the enzymatic

activity of mutant IDH1.

Methodology:

The mIDH1-R132H enzyme is incubated with the test compound at various

concentrations.

The reaction is initiated by the addition of the substrate, α-ketoglutarate, and the cofactor,

NADPH.
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The rate of NADPH consumption is monitored by measuring the decrease in absorbance

at 340 nm.

IC50 values are calculated by fitting the dose-response data to a four-parameter logistic

equation.

2. Cell-Based 2-HG Reduction Assay (HT1080 Cells)

Objective: To assess the ability of the compound to penetrate cells and inhibit the production

of the oncometabolite 2-HG in a cancer cell line endogenously expressing mutant IDH1.

Methodology:

HT1080 fibrosarcoma cells, which harbor the IDH1 R132C mutation, are seeded in multi-

well plates.

Cells are treated with the test compound at various concentrations for a specified period

(e.g., 48-72 hours).

Intracellular metabolites are extracted, and the levels of 2-HG are quantified using liquid

chromatography-mass spectrometry (LC-MS).

IC50 values are determined based on the concentration-dependent reduction of 2-HG

levels.

3. Human Pregnane X Receptor (hPXR) Activation Assay

Objective: To evaluate the potential of the compound to induce cytochrome P450 enzymes,

particularly CYP3A4, through the activation of the hPXR nuclear receptor.

Methodology:

A cell line engineered to express hPXR and a reporter gene (e.g., luciferase) under the

control of a CYP3A4 promoter is used.

Cells are incubated with the test compound at various concentrations. Rifampicin is used

as a positive control.
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The activation of hPXR leads to the expression of the reporter gene, and the signal (e.g.,

luminescence) is measured.

The fold activation relative to the vehicle control is calculated and compared to the positive

control.

4. In Vivo Tumor Xenograft Model

Objective: To evaluate the in vivo efficacy of the compound in a tumor model bearing an

IDH1 mutation.

Methodology:

Immunocompromised mice (e.g., nude mice) are subcutaneously implanted with a human

cancer cell line harboring an IDH1 mutation (e.g., HT1080).

Once tumors reach a specified size, the mice are randomized into vehicle control and

treatment groups.

The test compound is administered orally at one or more dose levels for a defined

treatment period.

Tumor volume is measured regularly to assess tumor growth inhibition.

At the end of the study, tumors may be harvested to measure the intratumoral

concentration of 2-HG.

Conclusion
The research on AGI-14100 provides a compelling case study in the clinical translation of a

targeted cancer therapy. While AGI-14100 demonstrated excellent potency and favorable initial

pharmacokinetic properties, its significant off-target effect as a CYP3A4 inducer was a critical

roadblock to clinical development. The subsequent development of AG-120 (Ivosidenib), which

was specifically designed to eliminate this liability while retaining on-target potency,

underscores the importance of a comprehensive preclinical safety and drug metabolism

assessment. The clinical success of Ivosidenib is a direct testament to the foundational
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research and the valuable lessons learned from its precursor, AGI-14100, ultimately leading to

a new therapeutic option for patients with IDH1-mutant cancers.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Our mission is to be the trusted global source of
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scientists and researchers to drive progress in science

and industry.
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